molecular formula C8H14O3 B2649358 (2R)-2-(Oxan-2-yl)propanoic acid CAS No. 2248213-31-0

(2R)-2-(Oxan-2-yl)propanoic acid

Cat. No. B2649358
CAS RN: 2248213-31-0
M. Wt: 158.197
InChI Key: QCZSYKGRBYJOPZ-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(Oxan-2-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as oxaprozin, and it is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions such as osteoarthritis and rheumatoid arthritis. However,

Scientific Research Applications

(2R)-2-(Oxan-2-yl)propanoic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic chemistry. This compound can be used as a building block for the synthesis of various complex organic molecules. It has been used as a starting material for the synthesis of natural products such as (+)-cylindricine C and (-)-malyngamide C.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxan-2-yl)propanoic acid is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a crucial role in the development of various inflammatory conditions.
Biochemical and Physiological Effects:
(2R)-2-(Oxan-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory conditions. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2R)-2-(Oxan-2-yl)propanoic acid in lab experiments is its high purity and stability. This compound is readily available and can be synthesized with a high yield and purity. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound with caution and follow proper safety protocols.

Future Directions

There are various future directions for the scientific research on (2R)-2-(Oxan-2-yl)propanoic acid. One of the most promising directions is the development of new synthetic methods for the synthesis of this compound and its analogs. This will enable the synthesis of new molecules with improved properties and potential applications. Another direction is the investigation of the mechanism of action of this compound and its analogs. This will provide a better understanding of the biochemical and physiological effects of these compounds and may lead to the development of new drugs for the treatment of inflammatory conditions. Finally, the investigation of the potential applications of (2R)-2-(Oxan-2-yl)propanoic acid in other fields such as materials science and nanotechnology may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, (2R)-2-(Oxan-2-yl)propanoic acid is a chemical compound that has potential applications in various fields of science beyond its use as a drug. Its high purity and stability make it an attractive compound for use in lab experiments, and its potential applications in organic chemistry, materials science, and nanotechnology make it a compound of interest for future research. The investigation of the mechanism of action of this compound and its analogs may lead to the development of new drugs for the treatment of inflammatory conditions.

Synthesis Methods

The synthesis of (2R)-2-(Oxan-2-yl)propanoic acid can be achieved through various methods. One of the most common methods is the reaction of 2-bromopropionic acid with 2-oxacyclopentanone in the presence of a base such as potassium carbonate. This reaction yields (2R)-2-(Oxan-2-yl)propanoic acid with a high yield and purity.

properties

IUPAC Name

(2R)-2-(oxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSYKGRBYJOPZ-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.